molecular formula C23H17BrN2O B15141987 2-[bis(1H-indol-3-yl)methyl]-6-bromophenol

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol

Katalognummer: B15141987
Molekulargewicht: 417.3 g/mol
InChI-Schlüssel: WCNNKLPTJGOEQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol is a complex organic compound that features a brominated phenol core with two indole groups attached to a central carbon. This compound is part of the indole derivative family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(1H-indol-3-yl)methyl]-6-bromophenol typically involves the reaction of 6-bromophenol with indole derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the bis(indolyl)methyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to scale up the production while maintaining the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized phenol derivatives .

Wissenschaftliche Forschungsanwendungen

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[bis(1H-indol-3-yl)methyl]-6-bromophenol involves its interaction with specific molecular targets and pathways. The indole moieties are known to interact with various biological receptors, influencing cellular processes such as apoptosis, proliferation, and differentiation. The brominated phenol core can also contribute to the compound’s biological activity by modulating oxidative stress and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol is unique due to its specific structure, which combines the biological activities of indole derivatives with the reactivity of a brominated phenol.

Eigenschaften

Molekularformel

C23H17BrN2O

Molekulargewicht

417.3 g/mol

IUPAC-Name

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol

InChI

InChI=1S/C23H17BrN2O/c24-19-9-5-8-16(23(19)27)22(17-12-25-20-10-3-1-6-14(17)20)18-13-26-21-11-4-2-7-15(18)21/h1-13,22,25-27H

InChI-Schlüssel

WCNNKLPTJGOEQP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=C(C(=CC=C3)Br)O)C4=CNC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.